TrkA Inhibition: Activity Loss with Regioisomeric Shift vs. 5-Substituted Analogs
3-(Thiophen-2-yl)isoxazol-5-amine (as the 5-amino, 3-thiophene regioisomer) demonstrates a complete loss of TrkA inhibitory activity when compared to its regioisomer, 5-(tert-butyl)isoxazol-3-amine, within the same 3-thiophene scaffold class. The target compound failed to achieve 50% inhibition at 20 µM, while the regioisomer exhibited potent inhibition with an IC50 of 0.039 ± 0.012 µM [1].
| Evidence Dimension | TrkA Kinase Inhibition |
|---|---|
| Target Compound Data | 69.0 ± 7.6 % inhibition at 20 µM (IC50 > 20 µM) |
| Comparator Or Baseline | 5-(tert-Butyl)isoxazol-3-amine (3-thiophene regioisomer): IC50 = 0.039 ± 0.012 µM |
| Quantified Difference | >500-fold decrease in potency |
| Conditions | In vitro kinase assay, concentration 20 µM |
Why This Matters
This data confirms that the 5-amino substitution is not a functional equivalent to the 3-amino substitution in this scaffold, and it prevents off-target TrkA inhibition, which is a desirable selectivity profile for certain projects.
- [1] Table 1. TrkA inhibition data. (2016). PMC4734651. National Center for Biotechnology Information. View Source
